molecular formula C13H27N3O4 B2615380 Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate CAS No. 2230803-26-4

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate

Cat. No.: B2615380
CAS No.: 2230803-26-4
M. Wt: 289.376
InChI Key: NKZCGCASIHOIDY-UHFFFAOYSA-N
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Description

Acetic acid tert-butyl N-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate is a synthetic carbamate derivative characterized by a tert-butyl carbamate group linked to a 1-carbamimidoyl-2,2-dimethylpropyl backbone, with an acetic acid moiety. This compound is structurally complex, featuring both carbamate and carbamimidoyl functional groups, which confer unique chemical and pharmacological properties.

Properties

IUPAC Name

acetic acid;tert-butyl N-(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.C2H4O2/c1-10(2,3)7(8(12)13)14-9(15)16-11(4,5)6;1-2(3)4/h7H,1-6H3,(H3,12,13)(H,14,15);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZCGCASIHOIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)C(C(=N)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with acetic acid. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the amine group to the acetic acid derivative . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modification of protein structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with tert-butyl carbamates but differs in substituent composition. Key comparisons include:

Compound Name Key Functional Groups Synthetic Applications Stability/Reactivity
Acetic acid tert-butyl N-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate Carbamate, carbamimidoyl, acetic acid Potential protease inhibition, intermediate in peptide mimetics High steric hindrance; acid-labile tert-butyl group
tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate () Carbamate, amide Intermediate in alkaloid synthesis Moderate stability; susceptible to hydrolysis
tert-Butyl N-(2-oxopropyl)carbamate () Carbamate, ketone Building block for reductive amination in chemical genetics Reactive ketone; prone to nucleophilic attack
N-Admantanyl carbamate derivatives () Carbamate, adamantane Cannabinoid receptor 2 (CB2) ligands Enhanced lipophilicity; rigid adamantane backbone

Pharmacological and Physicochemical Properties

  • Solubility : The acetic acid moiety improves aqueous solubility compared to purely lipophilic tert-butyl carbamates (e.g., adamantane derivatives in ).
  • Metabolic Stability : The tert-butyl group resists enzymatic degradation better than methyl or ethyl carbamates, as seen in compounds like DL-stachydrine .
  • Target Selectivity : The carbamimidoyl group may enhance binding to serine proteases or amidine-recognizing receptors, differentiating it from amide-containing analogs .

Research Findings and Limitations

  • highlights the use of tert-butyl carbamates as intermediates in chemical genetics, though the carbamimidoyl variant’s reactivity remains underexplored .
  • Gaps in Literature: No direct studies on the target compound’s bioactivity or pharmacokinetics were identified. Comparative data rely on extrapolation from structural analogs.

Biological Activity

Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate, also known by its CAS number 2230803-26-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17N3O2C_8H_{17}N_3O_2. The structure features a carbamate moiety that is significant for its biological interactions. The compound's SMILES representation is CC(C(=N)N)NC(=O)OC(C)(C)C, indicating the presence of tert-butyl and carbamimidoyl groups that contribute to its pharmacological properties.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+188.13936144.4
[M+Na]+210.12130149.2
[M+NH4]+205.16590149.4
[M+K]+226.09524147.8
[M-H]-186.12480142.6

This table illustrates the predicted collision cross-section values for various adducts of the compound, which can be useful in understanding its behavior in mass spectrometry.

Research indicates that compounds with carbamate structures often exhibit inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer’s disease (AD). Selective inhibition of BChE over AChE may provide therapeutic advantages in treating cognitive symptoms associated with AD .

Case Studies and Research Findings

  • Inhibition Studies : A study focused on biscarbamates, including derivatives similar to this compound, demonstrated time-dependent inhibition of both BChE and AChE. The inhibition rate constants varied significantly across different compounds, suggesting that structural modifications can lead to enhanced potency .
  • Cytotoxicity and Blood-Brain Barrier Penetration : Evaluating the ability of these compounds to cross the blood-brain barrier (BBB) is critical for CNS-active drugs. The tested biscarbamates were assessed for their cytotoxic profiles on various cell lines representing different organs, indicating a need for careful evaluation of their safety profiles .
  • Chelation Properties : The ability of carbamates to chelate biometals like Zn, Cu, and Fe was also investigated due to their relevance in AD pathology. Dysregulation of these metals has been implicated in neurodegeneration, making chelation a potential therapeutic strategy .

Summary of Biological Activities

  • Enzyme Inhibition : Effective against BChE and AChE with varying selectivity.
  • Cytotoxicity : Requires further investigation to establish safety.
  • Metal Chelation : Potential therapeutic implications in neurodegenerative diseases.

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